molecular formula C12H11ClN2O B3151084 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide CAS No. 702670-04-0

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide

Cat. No.: B3151084
CAS No.: 702670-04-0
M. Wt: 234.68 g/mol
InChI Key: BJLNGUITELOITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 3-chlorobenzyl group and a carboxamide group

Preparation Methods

The synthesis of 1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorobenzyl chloride and pyrrole-2-carboxylic acid.

    Reaction Conditions: The 3-chlorobenzyl chloride is reacted with pyrrole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Formation of Intermediate: The reaction proceeds through the formation of an intermediate, which is then treated with an amine to form the final product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.

    1-(3-Chlorobenzyl)-1H-pyrrole-2-thiol: This compound has a thiol group in place of the carboxamide group.

    1-(3-Chlorobenzyl)-1H-pyrrole-2-amine: This compound features an amine group instead of the carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 3-chlorobenzyl and carboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-10-4-1-3-9(7-10)8-15-6-2-5-11(15)12(14)16/h1-7H,8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLNGUITELOITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide
Reactant of Route 6
1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.